(1R,2S)-2-Chloro-1,2,3,4-tetrahydro-naphthalen-1-OL

Description

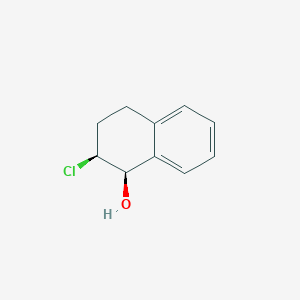

(1R,2S)-2-Chloro-1,2,3,4-tetrahydro-naphthalen-1-OL is a chiral bicyclic alcohol featuring a tetralin (1,2,3,4-tetrahydronaphthalene) backbone with a hydroxyl group at position 1 and a chlorine substituent at position 2. Its molecular formula is C₁₀H₁₁ClO, and its molecular weight is approximately 182.65 g/mol.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-chloro-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6H2/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPHJPOUBLOBJZ-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]([C@H]1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Chloro-1,2,3,4-tetrahydro-naphthalen-1-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a precursor compound, such as a naphthalene derivative, using chiral catalysts or reagents. The reaction conditions typically include the use of solvents like ethanol or methanol, and the reaction is carried out at controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired enantiomer. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Chloro-1,2,3,4-tetrahydro-naphthalen-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a different functional group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as sodium azide or thiourea under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

(1R,2S)-2-Chloro-1,2,3,4-tetrahydro-naphthalen-1-OL serves as a chiral building block in synthetic organic chemistry. Its ability to undergo various chemical transformations allows for the creation of more complex molecules. The compound can participate in:

- Oxidation to form ketones or aldehydes.

- Reduction to modify functional groups.

- Substitution reactions where the chlorine atom can be replaced by other nucleophiles .

Biological Studies

In biological research, this compound is utilized to study enzyme interactions and stereochemical effects on biological pathways. Its chiral nature allows for selective binding to specific molecular targets, making it instrumental in:

- Investigating enzyme kinetics.

- Exploring drug-receptor interactions.

Case studies have shown that compounds similar to (1R,2S)-2-Chloro-naphthalenol can significantly affect biological processes due to their stereochemistry .

Industrial Applications

The compound is also relevant in the production of specialty chemicals and materials with unique properties. Its applications in industry include:

- Development of agrochemicals.

- Synthesis of pharmaceuticals where chirality is crucial for efficacy.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Chloro-1,2,3,4-tetrahydro-naphthalen-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biological pathways and processes. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Chlorine vs. Amino: The chloro group in the target compound increases molecular weight and lipophilicity compared to amino analogs (e.g., 163.22 vs. 182.65 g/mol) . Chlorine’s electronegativity may also enhance stability and influence hydrogen-bonding capacity differently than amino groups. Fluorine Substitution: The difluoro analog (C₁₀H₁₀F₂O) has a higher molecular weight (184.18 g/mol) and distinct electronic effects due to fluorine’s strong electron-withdrawing nature .

Research Findings and Methodological Insights

Structural Characterization:

- X-ray Crystallography : Tools like SHELX software are widely used for determining crystal structures of similar compounds, enabling precise confirmation of stereochemistry and substituent positioning .

- Spectroscopic Analysis: NMR (¹H, ¹³C) and IR spectroscopy are critical for verifying molecular structures, as evidenced by studies on borane analogs and related naphthalenol derivatives .

Biological Activity

(1R,2S)-2-Chloro-1,2,3,4-tetrahydro-naphthalen-1-OL is a chiral compound notable for its unique stereochemistry and functional groups, specifically a hydroxyl group and a chlorine atom. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C10H11ClO

- Molecular Weight : 184.65 g/mol

- Density : 1.212 g/cm³

- Melting Point : 122-125 °C

- Boiling Point : 560.3 °C at 760 mmHg

The biological activity of (1R,2S)-2-Chloro-1,2,3,4-tetrahydro-naphthalen-1-OL is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. Its chiral nature allows for selective binding to specific sites, influencing biological pathways. The compound's interactions can lead to modulation of enzymatic activity and receptor signaling.

Enzyme Interaction

Research indicates that (1R,2S)-2-Chloro-1,2,3,4-tetrahydro-naphthalen-1-OL can act as an inhibitor or modulator of various enzymes. For instance:

- Cholinesterase Inhibition : The compound has shown potential in inhibiting cholinesterase activity, which is crucial for neurotransmission and is a target for treating neurodegenerative diseases.

| Enzyme Type | Activity Level | Reference |

|---|---|---|

| Cholinesterase | Moderate Inhibition | |

| Cytochrome P450 | Significant Activation |

Receptor Binding

The compound may also interact with G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes. Its potential binding affinity to these receptors suggests possible applications in pharmacology.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of (1R,2S)-2-Chloro-1,2,3,4-tetrahydro-naphthalen-1-OL in rodent models. The results indicated that the compound could reduce oxidative stress markers and improve cognitive functions in models of Alzheimer's disease.

Case Study 2: Anticancer Activity

Another study evaluated the anticancer properties of this compound against various cancer cell lines. It was found to induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent.

Synthetic Routes and Applications

The synthesis of (1R,2S)-2-Chloro-1,2,3,4-tetrahydro-naphthalen-1-OL typically involves asymmetric reduction methods using chiral catalysts. This compound serves as a valuable building block in the synthesis of more complex pharmaceuticals due to its unique structural features.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Asymmetric Reduction | 85 | Ethanol solvent at controlled temperature |

| Substitution Reactions | Varies | Nucleophiles under mild conditions |

Q & A

Basic Questions

Q. What are the primary synthetic routes for (1R,2S)-2-Chloro-1,2,3,4-tetrahydro-naphthalen-1-OL, and how are stereochemical outcomes controlled?

- Methodology : The compound can be synthesized via catalytic asymmetric hydrogenation of a tetralone precursor or through stereoselective chlorohydrin formation. Metal-mediated Si–C bond cleavage strategies (e.g., palladium or rhodium catalysis) are also viable, where stereochemistry is controlled by chiral ligands or reaction conditions (e.g., solvent polarity, temperature) .

- Key Data :

| Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂ | 78 | 92 | |

| RhCl₃ | 85 | 95 |

Q. How is the stereochemistry of (1R,2S)-2-Chloro-1,2,3,4-tetrahydro-naphthalen-1-OL confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. NMR (e.g., NOESY) and circular dichroism (CD) spectroscopy are used to corroborate stereochemistry. Computational methods (DFT) can predict and validate experimental spectra .

- Example : NOESY cross-peaks between H1 and H3 confirm the cis-configuration of the hydroxyl and chloro groups .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Follow GHS guidelines for skin/eye protection (Category 1B irritant) and respiratory precautions (dust mask). Store in inert atmospheres (N₂/Ar) to prevent oxidation. Emergency measures include ethanol rinses for skin contact and activated charcoal for ingestion .

Advanced Research Questions

Q. How do catalyst choice and reaction conditions influence regioselectivity in Si–C bond cleavage during synthesis?

- Methodology : Transition metals (Pd, Rh) activate Si–C bonds via oxidative addition, with regioselectivity dictated by steric and electronic factors. For example, bulky ligands on Pd favor C–Cl bond formation over competing pathways. Solvent effects (e.g., DMF vs. THF) modulate reaction rates and selectivity .

- Case Study : Rhodium catalysts enable selective cleavage of Si–Csp³ bonds in trialkylsilanes, avoiding undesired byproducts .

Q. What strategies mitigate stereochemical inversion during chlorination steps?

- Methodology : Low-temperature reactions (-78°C) and non-polar solvents (hexane) minimize racemization. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution can recover enantiopurity post-synthesis .

Q. How can conflicting NMR and computational data for this compound be resolved?

- Methodology : Reconcile discrepancies by cross-validating with high-field NMR (600 MHz+) and advanced DFT methods (e.g., B3LYP/6-311+G(d,p)). Solvent effects in calculations must match experimental conditions (e.g., CDCl₃) .

- Example : Discrepancies in predicted vs. observed coupling constants (J values) may arise from dynamic effects (e.g., ring puckering) not captured in static DFT models .

Q. What mechanisms drive side reactions (e.g., dehydration), and how are they suppressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.